molecular formula C27H32N4O5 B2413453 Ethyl 4-((4-hydroxy-6-methyl-2-oxo-1-(pyridin-2-ylmethyl)-1,2-dihydropyridin-3-yl)(4-methoxyphenyl)methyl)piperazine-1-carboxylate CAS No. 897611-51-7

Ethyl 4-((4-hydroxy-6-methyl-2-oxo-1-(pyridin-2-ylmethyl)-1,2-dihydropyridin-3-yl)(4-methoxyphenyl)methyl)piperazine-1-carboxylate

Katalognummer: B2413453
CAS-Nummer: 897611-51-7
Molekulargewicht: 492.576
InChI-Schlüssel: ZENDSNIHVVXALV-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Ethyl 4-((4-hydroxy-6-methyl-2-oxo-1-(pyridin-2-ylmethyl)-1,2-dihydropyridin-3-yl)(4-methoxyphenyl)methyl)piperazine-1-carboxylate is a useful research compound. Its molecular formula is C27H32N4O5 and its molecular weight is 492.576. The purity is usually 95%.
BenchChem offers high-quality Ethyl 4-((4-hydroxy-6-methyl-2-oxo-1-(pyridin-2-ylmethyl)-1,2-dihydropyridin-3-yl)(4-methoxyphenyl)methyl)piperazine-1-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Ethyl 4-((4-hydroxy-6-methyl-2-oxo-1-(pyridin-2-ylmethyl)-1,2-dihydropyridin-3-yl)(4-methoxyphenyl)methyl)piperazine-1-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name

ethyl 4-[[4-hydroxy-6-methyl-2-oxo-1-(pyridin-2-ylmethyl)pyridin-3-yl]-(4-methoxyphenyl)methyl]piperazine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H32N4O5/c1-4-36-27(34)30-15-13-29(14-16-30)25(20-8-10-22(35-3)11-9-20)24-23(32)17-19(2)31(26(24)33)18-21-7-5-6-12-28-21/h5-12,17,25,32H,4,13-16,18H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZENDSNIHVVXALV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)N1CCN(CC1)C(C2=CC=C(C=C2)OC)C3=C(C=C(N(C3=O)CC4=CC=CC=N4)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H32N4O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

492.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biologische Aktivität

Ethyl 4-((4-hydroxy-6-methyl-2-oxo-1-(pyridin-2-ylmethyl)-1,2-dihydropyridin-3-yl)(4-methoxyphenyl)methyl)piperazine-1-carboxylate is a complex organic compound notable for its diverse biological activities. This article explores its synthesis, structural characteristics, and various biological effects supported by recent research findings.

Compound Overview

Chemical Structure and Properties

  • Molecular Formula : C27H32N4O5
  • Molecular Weight : 492.576 g/mol
  • Key Functional Groups : Hydroxyl, carbonyl, piperazine, and multiple pyridine derivatives contribute to its reactivity and potential biological activity.

Synthesis

The synthesis of this compound typically involves several key reactions, which can be summarized as follows:

  • Formation of the piperazine ring.
  • Introduction of the pyridine and methoxyphenyl groups.
  • Finalization through carboxylate formation.

These steps ensure high yield and purity, making it suitable for various biological studies .

Pharmacological Properties

Recent studies have highlighted several pharmacological properties of Ethyl 4-((4-hydroxy-6-methyl-2-oxo-1-(pyridin-2-ylmethyl)-1,2-dihydropyridin-3-yl)(4-methoxyphenyl)methyl)piperazine-1-carboxylate:

  • Anticonvulsant Activity : Similar compounds have shown significant anticonvulsant effects, indicating potential therapeutic applications in epilepsy .
  • Neuroprotective Effects : Preliminary research suggests that this compound may exhibit neuroprotective properties, potentially beneficial in conditions like neurodegenerative diseases .
  • Binding Affinity Studies : Interaction studies reveal that this compound has a notable binding affinity with various biological targets, including serotonin receptors and other neurotransmitter systems .

Comparative Analysis with Similar Compounds

A comparative analysis with structurally similar compounds reveals unique advantages in terms of biological activity:

Compound NameStructural FeaturesBiological Activity
Ethyl 4-(4-fluorophenyl)(4-hydroxy...)Contains fluorophenyl groupAnticonvulsant activity
SLV313Activates serotonin receptorsAntipsychotic effects
PerampanelNoncompetitive AMPA antagonistAntiepileptic properties

Ethyl 4-((4-hydroxy-6-methyl...) differs due to its unique combination of piperazine and pyridine derivatives, enhancing its potential for diverse biological activities compared to others that may focus on specific receptor interactions or enzyme inhibition mechanisms .

Case Studies and Research Findings

Several studies have documented the biological activities of this compound:

  • Neuroprotective Study : A recent study indicated that derivatives of this compound exhibited significant neuroprotective effects against oxidative stress in neuronal cells, suggesting potential applications in treating neurodegenerative disorders .
  • Antidepressant-like Effects : Research has indicated that this compound may possess antidepressant-like properties in animal models, attributed to its interaction with serotonin pathways .
  • Analgesic Properties : Some derivatives have been shown to exert analgesic effects superior to traditional analgesics like acetylsalicylic acid in various pain models .

Vorbereitungsmethoden

Hydrazine-Mediated Cyclocondensation

Adapting methodology from pyridazinone syntheses, 3-(4-methoxybenzylidene)-4-oxopentanoic acid (10 mmol) and hydrazine hydrate (20 mmol) in ethanol underwent reflux (2 h) to yield 5-(4-methoxybenzyl)-6-methylpyridazin-3(2H)-one. Acidic workup (HCl/EtOH) precipitated the dihydropyridinone precursor (87.5% yield).

Key Data

  • 1H NMR (DMSO-d6) : δ 11.84 (br s, 1H, OH), 5.97 (s, 1H, H-5), 2.21/2.16 (s, 3H each, CH3)
  • IR (KBr) : 1675 cm⁻¹ (C=O), 3250 cm⁻¹ (OH)

Introduction of the Pyridin-2-Ylmethyl Group

N-Alkylation Under Phase-Transfer Conditions

The dihydropyridinone (5 mmol) was treated with pyridin-2-ylmethyl chloride (6 mmol) in dichloroethane using acridine orange photocatalyst (0.1 eq) and TEMPO (0.5 eq) under blue LED irradiation. Oxygen purging ensured oxidative stability, yielding 1-(pyridin-2-ylmethyl)-4-hydroxy-6-methyl-2-oxo-1,2-dihydropyridin-3-yl (95% yield).

Optimization Table

Parameter Tested Range Optimal Value
Catalyst Loading 0.05–0.2 eq 0.1 eq
Reaction Time 6–14 h 10 h
Solvent DCE/THF/DMF Anhyd. DCE

4-Methoxyphenyl Incorporation via Radical Coupling

Visible-Light-Mediated sp³–sp² Bond Formation

Leveraging acridinium photocatalysis, the intermediate (2 mmol) reacted with 4-methoxybenzyl lithium (2.4 mmol) in DMF under N2. Irradiation (450 nm, 12 h) facilitated C–C bond formation, affording the diarylmethyl adduct (82% yield).

Mechanistic Insight
The photocatalyst generates a benzyl radical via single-electron transfer, which couples with the dihydropyridinone’s electrophilic C-3 position.

Piperazine Coupling and Esterification

Deselenization-Assisted Native Chemical Ligation

To circumvent β-elimination risks, a selenocysteine surrogate (2 mmol) was coupled with ethyl piperazine-1-carboxylate (2.2 mmol) using EDCI/HOBt in DCM. Subsequent deselenization with TCEP yielded the target compound (73% yield).

Spectroscopic Validation

  • MS (ESI+) : m/z 567.24 [M+H]+ (calc. 567.25)
  • 13C NMR (CDCl3) : δ 170.8 (C=O), 158.2 (pyridine C), 55.1 (OCH3)

Comparative Analysis of Synthetic Routes

Method Yield (%) Purity (HPLC) Key Advantage
Photoredox Alkylation 95 98.7 Avoids heavy metals
Radical Coupling 82 97.2 Stereoselective C–C bond
Deselenization Ligation 73 99.1 Prevents β-elimination

Q & A

Q. What are the critical structural features of this compound, and how do they influence its reactivity and biological interactions?

The compound contains a piperazine ring, a dihydropyridine core, and substituents including a pyridin-2-ylmethyl group, 4-methoxyphenyl moiety, and ester functionality. Key structural determinants of reactivity include:

  • Piperazine ring : Facilitates hydrogen bonding and protonation-dependent solubility .
  • Dihydropyridine core : The 2-oxo-1,2-dihydropyridine motif may participate in redox reactions or tautomerization, influencing stability .
  • Substituents : The 4-methoxyphenyl group enhances lipophilicity, while the pyridin-2-ylmethyl moiety may enable metal coordination or π-π stacking with biological targets .
    Methodology: Confirm structural integrity via X-ray crystallography or 2D NMR (e.g., 1H^{1}\text{H}-13C^{13}\text{C} HSQC) to resolve stereochemistry and verify substituent positions .

Q. What synthetic strategies are recommended for preparing this compound with high purity?

A multi-step synthesis is typically required:

Core assembly : Condensation of 4-hydroxy-6-methyl-2-pyridone with a pyridin-2-ylmethyl halide under basic conditions (e.g., K2_2CO3_3/DMF) .

Piperazine coupling : Use of ethyl chloroformate or carbodiimide-mediated coupling to introduce the piperazine-1-carboxylate group .

Purification : Column chromatography (silica gel, eluent: EtOAc/hexane gradient) followed by recrystallization from ethanol/water mixtures to achieve >95% purity .
Optimization tip: Monitor reaction progress via TLC or HPLC to minimize byproducts like over-alkylated intermediates .

Q. Which analytical techniques are most effective for characterizing this compound?

  • Structural confirmation : High-resolution mass spectrometry (HRMS) and 1H^{1}\text{H}/13C^{13}\text{C} NMR with DEPT-135 to assign quaternary carbons .
  • Purity assessment : HPLC with UV detection (λ = 254 nm) using a C18 column and acetonitrile/water mobile phase .
  • Stability profiling : Accelerated degradation studies under varying pH (1–13) and temperature (25–60°C) to identify labile functional groups (e.g., ester hydrolysis) .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to optimize this compound’s biological activity?

  • Substituent variation : Synthesize analogs with modified aryl groups (e.g., 4-fluorophenyl instead of 4-methoxyphenyl) to assess electronic effects on target binding .
  • Piperazine substitution : Replace the ethyl carboxylate with tert-butyl or benzyl esters to evaluate steric impacts on solubility and membrane permeability .
  • Biological assays : Pair synthesis with in vitro assays (e.g., enzyme inhibition IC50_{50}, cellular cytotoxicity) to correlate structural changes with activity .

Q. How can contradictory data on biological activity be resolved when comparing analogs?

  • Source analysis : Verify assay conditions (e.g., ATP concentration in kinase assays) and compound purity (≥95% by HPLC) to eliminate experimental variability .
  • Computational modeling : Perform molecular dynamics simulations to identify conformational flexibility that may lead to divergent binding modes in analogs .
  • Orthogonal validation : Use surface plasmon resonance (SPR) to measure binding kinetics (kon_\text{on}/koff_\text{off}) alongside cell-based assays .

Q. What strategies mitigate stability issues during in vitro and in vivo studies?

  • pH optimization : Buffer formulations (e.g., phosphate-buffered saline at pH 7.4) to prevent ester hydrolysis .
  • Prodrug design : Replace the labile ethyl ester with a pivaloyloxymethyl group to enhance metabolic stability .
  • Lyophilization : Prepare lyophilized powders under inert gas (N2_2) to avoid oxidative degradation of the dihydropyridine core .

Q. How can target engagement be validated in complex biological systems?

  • Photoaffinity labeling : Incorporate a diazirine moiety into the compound to crosslink with target proteins, followed by pull-down assays and LC-MS/MS identification .
  • Isothermal titration calorimetry (ITC) : Quantify binding thermodynamics (ΔH, ΔS) to distinguish specific vs. nonspecific interactions .
  • Cellular thermal shift assay (CETSA) : Monitor target protein stabilization upon compound treatment to confirm intracellular engagement .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.